molecular formula C14H11ClFN5S B12139281 3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole

3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole

Cat. No.: B12139281
M. Wt: 335.8 g/mol
InChI Key: BRXOJEOPNMGYHG-UHFFFAOYSA-N
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Description

3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a pyrazine ring, and a chlorofluorophenyl group, making it a subject of study for its chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H11ClFN5S

Molecular Weight

335.8 g/mol

IUPAC Name

2-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C14H11ClFN5S/c1-21-13(12-7-17-5-6-18-12)19-20-14(21)22-8-9-10(15)3-2-4-11(9)16/h2-7H,8H2,1H3

InChI Key

BRXOJEOPNMGYHG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.

Scientific Research Applications

Antifungal Activity

  • Mechanism of Action : The incorporation of the 1,2,4-triazole moiety into various compounds has been shown to enhance antifungal activity. For instance, derivatives with methylthio groups exhibit significant antifungal properties against various fungal strains.
  • Case Studies :
    • A study demonstrated that triazole derivatives exhibited enhanced activity against Gibberella nicotiancola and Gibberella saubinetii, with some compounds showing a minimum inhibitory concentration (MIC) significantly lower than traditional antifungals like triadimefon .
    • Another research highlighted that certain triazole derivatives showed activity comparable to commercial fungicides such as azoxystrobin against P. piricola, achieving inhibition rates of 90–98% .

Antibacterial Activity

  • Broad-Spectrum Efficacy : The compound has been evaluated for its antibacterial properties against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
  • Case Studies :
    • Research indicated that triazole hybrids demonstrated MIC values ranging from 0.25 to 2 μg/mL against MRSA, outperforming standard antibiotics like vancomycin and ciprofloxacin .
    • A series of quinolone-triazole hybrids were synthesized and tested, revealing potent antibacterial activity with MIC values as low as 0.125 μg/mL against various bacterial strains .

Structural Insights

The structural characteristics of 3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole play a crucial role in its biological activities. The presence of electron-withdrawing groups enhances the compound's interaction with biological targets.

Structural Feature Impact on Activity
Methylthio GroupEnhances antifungal potency
Chlorine and Fluorine SubstituentsIncreases antibacterial activity

Synthesis and Derivatives

The synthesis of this compound often involves the reaction of pyrazinyl derivatives with various thiol and halogenated phenyl compounds. This synthetic versatility allows for the exploration of numerous derivatives with potentially improved biological activities.

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and pyrazine derivatives, such as:

Uniqueness

What sets 3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, characterized by a triazole ring and various substituents, allows for diverse interactions with biological targets.

PropertyValue
Molecular Formula C13H11ClF N4S
Molecular Weight 306.76 g/mol
IUPAC Name 3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole
Canonical SMILES CC1=NNC(=N1)C(CSC2=C(N=C(N2)C)C=C(C=C2)Cl)=C(F)C

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. The triazole ring is known to inhibit certain metabolic pathways by binding to enzymes involved in nucleic acid synthesis. Additionally, the presence of the chlorinated and fluorinated phenyl groups enhances the compound's binding affinity and selectivity for its targets.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study reported that compounds with similar triazole structures demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with cell wall synthesis or disruption of metabolic processes essential for bacterial growth .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. They act by inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. This leads to increased membrane permeability and ultimately cell death. Compounds similar to 3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole have shown potent activity against Candida species and Aspergillus species .

Anticancer Potential

There is growing interest in the anticancer potential of triazole derivatives. Studies have indicated that these compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival. For instance, molecular docking studies suggest that the compound may interact with proteins involved in tumor progression and metastasis .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several triazole derivatives against E. coli and Bacillus subtilis. The results indicated that compounds with similar structural features to our target compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, highlighting their potential as effective antimicrobial agents .
  • Anticancer Activity : In a recent study focusing on novel triazoles as anticancer agents, it was found that certain derivatives induced significant cytotoxic effects in human breast cancer cells (MCF-7). The IC50 values were reported between 10–30 µM, demonstrating promising results for further development .

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